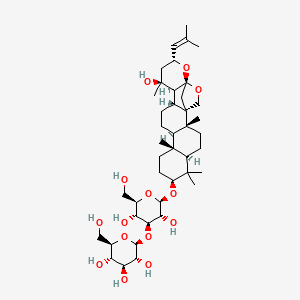

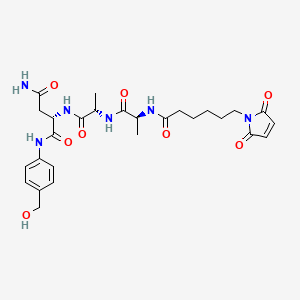

Bacopaside N1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bacopaside N1 is a triterpenoid saponin compound found in the medicinal herb Bacopa monnieri, commonly known as Brahmi. This compound is part of the bacoside family, which is known for its neuroprotective and cognitive-enhancing properties. This compound has garnered significant attention due to its potential therapeutic applications in treating various neurological disorders and enhancing cognitive functions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Bacopaside N1 involves the extraction and isolation from Bacopa monnieri. The process typically includes:

Extraction: Using solvents like methanol or ethanol to extract the crude saponins from the plant material.

Industrial Production Methods: Industrial production of this compound focuses on optimizing the extraction and purification processes to ensure high yield and purity. Techniques such as supercritical fluid extraction and advanced chromatographic methods are employed to scale up the production while maintaining the compound’s integrity .

Analyse Des Réactions Chimiques

Types of Reactions: Bacopaside N1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological properties .

Applications De Recherche Scientifique

Bacopaside N1 has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in analytical studies and for the synthesis of new derivatives.

Biology: Studied for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.

Medicine: Investigated for its neuroprotective, anti-inflammatory, and antioxidant properties. It is being explored as a potential treatment for Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders.

Industry: Utilized in the formulation of dietary supplements and herbal medicines aimed at enhancing cognitive functions and overall brain health

Mécanisme D'action

Bacopaside N1 exerts its effects through several molecular targets and pathways:

Acetylcholinesterase Inhibition: Inhibits the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which enhances cognitive functions.

Antioxidant Activity: Scavenges free radicals and reduces oxidative stress, protecting neurons from damage.

Anti-inflammatory Effects: Modulates inflammatory pathways, reducing neuroinflammation.

Neuroprotection: Promotes the survival and growth of neurons by activating various signaling pathways

Comparaison Avec Des Composés Similaires

Bacopaside N1 is part of the bacoside family, which includes several similar compounds:

- Bacopaside II

- Bacopaside IV

- Bacopaside V

- Bacoside A3

- Bacosaponin C

Uniqueness: this compound is unique due to its specific molecular structure and its potent neuroprotective and cognitive-enhancing properties. Compared to other bacosides, this compound has shown a higher efficacy in certain neuroprotective assays and exhibits a distinct mechanism of action .

Propriétés

Formule moléculaire |

C42H68O14 |

|---|---|

Poids moléculaire |

797.0 g/mol |

Nom IUPAC |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C42H68O14/c1-20(2)14-21-15-40(7,50)34-22-8-9-26-38(5)12-11-27(37(3,4)25(38)10-13-39(26,6)41(22)18-42(34,56-21)51-19-41)54-36-32(49)33(29(46)24(17-44)53-36)55-35-31(48)30(47)28(45)23(16-43)52-35/h14,21-36,43-50H,8-13,15-19H2,1-7H3/t21-,22+,23+,24+,25-,26+,27-,28+,29+,30-,31+,32+,33-,34-,35-,36-,38-,39+,40-,41-,42-/m0/s1 |

Clé InChI |

SVQXVHMYGCMXPS-MKDZWUQGSA-N |

SMILES isomérique |

CC(=C[C@H]1C[C@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@]36C[C@@]2(O1)OC6)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)(C)O)C |

SMILES canonique |

CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)(C)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

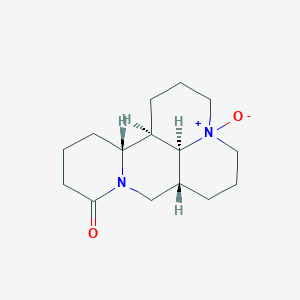

![2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-(2-hydroxy-3-methoxypropyl)-3,5-dioxo-1,2,4-triazin-2-yl]benzamide](/img/structure/B11933596.png)

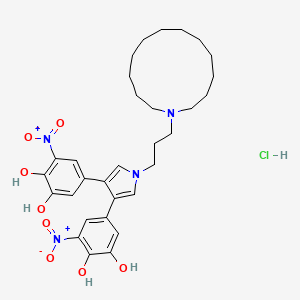

![[(2S)-3-(4-butoxycarbonylpiperazin-1-yl)-2-[[6-[(3R)-3-methoxypyrrolidin-1-yl]-2-phenylpyrimidine-4-carbonyl]amino]-3-oxopropyl]phosphonic acid](/img/structure/B11933604.png)

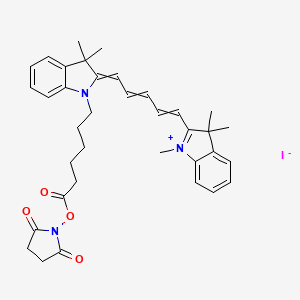

![3-[(3S,10S,13S,14S,17S)-3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11933605.png)

![(E)-N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B11933613.png)

![1-(3,5-Dimethyl-4-(2-((2-((1r,4r)-4-methylcyclohexyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)ethyl)phenyl)-1-methylurea](/img/structure/B11933626.png)

![ethyl 3-[[2-[[4-[(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid](/img/structure/B11933652.png)